3-Bromo-2-naphthyl Acetate
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Overview
Description
3-Bromo-2-naphthyl Acetate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and an acetate group is attached to the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-naphthyl Acetate typically involves the bromination of 2-naphthol followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The esterification step involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-naphthyl Acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-naphthyl acetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include 2-naphthyl acetate derivatives with various substituents.
Oxidation: Products include naphthoquinones.
Reduction: The major product is 2-naphthyl acetate.
Scientific Research Applications
3-Bromo-2-naphthyl Acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-naphthyl Acetate involves its interaction with specific molecular targets. The bromine atom and acetate group influence its reactivity and binding affinity. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity and function. The molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Bromo-1-naphthyl Acetate
- 3-Chloro-2-naphthyl Acetate
- 2-Naphthyl Acetate
Comparison: 3-Bromo-2-naphthyl Acetate is unique due to the position of the bromine atom, which significantly affects its reactivity and applications. Compared to 2-Bromo-1-naphthyl Acetate, it has different steric and electronic properties, leading to varied reactivity in substitution and oxidation reactions. The presence of the bromine atom also distinguishes it from 2-Naphthyl Acetate, enhancing its utility in specific synthetic and industrial applications .
Properties
Molecular Formula |
C12H9BrO2 |
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Molecular Weight |
265.10 g/mol |
IUPAC Name |
(3-bromonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3 |
InChI Key |
BBNVKBKQXPWASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
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